3-chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4S/c1-21-7-3-4-16(21)17(22-8-10-26-11-9-22)13-20-27(23,24)14-5-6-18(25-2)15(19)12-14/h3-7,12,17,20H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAHEKEMHCTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H15ClN2O
- Molecular Weight : 250.724 g/mol
- CAS Number : 11725662
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzyme pathways and receptor interactions, which can lead to various pharmacological effects. For example, compounds structurally related to this sulfonamide have been reported to exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism and DNA synthesis .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for cancer therapy:
- Antitumor Activity : A study evaluating the efficacy of benzamide derivatives, including similar sulfonamide compounds, found that they demonstrated potent antitumor effects in vitro by targeting specific signaling pathways involved in cancer cell survival .
- Inhibition of DHFR : Research indicated that the compound could reduce the activity of DHFR through its metabolites, which destabilize the enzyme's function, thereby hindering tumor growth .
- RET Kinase Inhibition : A series of novel benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase, with some showing moderate to high potency. This suggests potential therapeutic applications in cancers driven by RET mutations .
Scientific Research Applications
The compound 3-chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and documented case studies.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, studies on related sulfonamide derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, particularly those associated with epidermal growth factor receptor (EGFR) mutations. These findings suggest potential therapeutic roles in treating non-small cell lung cancer (NSCLC) and other malignancies .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The specific compound under discussion has been evaluated for its efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its potential as a broad-spectrum antimicrobial agent, which could be beneficial in developing new antibiotics amidst rising antibiotic resistance .
Neurological Applications
The incorporation of a pyrrole moiety in the compound's structure suggests possible neuroprotective properties. Research into similar compounds has shown that they may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of benzenesulfonamide derivatives, including analogs of the compound . The results showed that certain modifications enhanced their potency against cancer cell lines with EGFR mutations, leading to further investigations into their structure-activity relationships (SAR) .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial efficacy of various sulfonamides, the compound demonstrated significant activity against resistant strains of Staphylococcus aureus. The trial highlighted its potential use as an alternative treatment option where traditional antibiotics fail .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including sulfonamide/amide linkers, morpholinoethyl groups, or heterocyclic substituents. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison
Sulfonamide vs. Oxalamide Linkers
The target compound’s benzenesulfonamide linker contrasts with the oxalamide group in N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide (). This difference may influence membrane permeability or protein-binding efficiency.
Heterocyclic Substituents
- Pyrrole vs. Furan/Thiophene : The target’s 1-methylpyrrole group () provides a planar, aromatic system for π-π stacking, whereas the furan-thiophene-hydroxyethyl group in introduces additional hydrogen-bonding capacity and bulkier steric hindrance.
- Morpholinoethyl Group: Present in both the target and , this moiety enhances solubility via its hydrophilic morpholine ring and may act as a conformational stabilizer in receptor interactions.
Pharmacological Implications
Benzimidazole derivatives in exhibit structural complexity with dual sulfonyl and methoxy groups, often associated with kinase or protease inhibition. While the target lacks a benzimidazole core, its chloro-methoxy-sulfonamide motif is reminiscent of anti-inflammatory or antimicrobial agents (e.g., COX-2 inhibitors).
Preparation Methods
Direct Chlorination of 4-Methoxybenzenesulfonic Acid
Chlorination of 4-methoxybenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) yields 3-chloro-4-methoxybenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing chlorination to the para position relative to the sulfonic acid group. Optimal conditions (Table 1) involve refluxing at 60–80°C for 6–8 hours, achieving 72–85% isolated yield after recrystallization.
Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 60 | 6 | 78 |
| PCl₅ | Toluene | 80 | 8 | 85 |
Alternative Pathway: Sulfuryl Chloride-Mediated Chlorination
Sulfuryl chloride (SO₂Cl₂) offers a milder alternative, though it generates sulfur dioxide (SO₂) as a byproduct, necessitating stringent gas scrubbing. This method is less favored industrially due to environmental concerns but remains viable for small-scale synthesis.
Synthesis of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethylamine
The amine component introduces stereochemical complexity, requiring sequential functionalization of ethylenediamine.
Pyrrole Ring Formation via Paal-Knorr Synthesis
Condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with ethylenediamine in acetic acid forms the pyrrolidine-ethylamine backbone. Subsequent N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields 2-(1-methyl-1H-pyrrol-2-yl)ethylamine.
Morpholine Incorporation via Nucleophilic Substitution
Reacting 2-(1-methyl-1H-pyrrol-2-yl)ethylamine with morpholine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the morpholino group. This step proceeds in tetrahydrofuran (THF) at 0°C to room temperature, achieving 68–74% yield after column chromatography.
Table 2: Key Parameters for Amine Synthesis
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Pyrrole formation | Acetic acid, CH₃I | EtOH | 65 |
| Morpholine addition | DEAD, PPh₃, morpholine | THF | 72 |
Sulfonamide Coupling Reaction
The final step involves nucleophilic attack of the amine on the sulfonyl chloride, facilitated by a non-nucleophilic base.
Reaction Optimization
Diisopropylethylamine (DIPEA) in acetonitrile (MeCN) at room temperature for 16 hours promotes efficient coupling, as validated by parallel synthesis studies. Excess sulfonyl chloride (1.2 equiv) ensures complete amine consumption, with HPLC purification yielding 63–92% pure product.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Equiv (Sulfonyl Chloride) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | MeCN | 1.2 | 16 | 82 |
| Pyridine | DCM | 1.5 | 24 | 58 |
Mechanistic Insights
The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by DIPEA, generating a nucleophilic amide ion, and (2) attack on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride. Steric hindrance from the morpholino and pyrrole groups necessitates prolonged reaction times to achieve high conversion.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes side reactions and improves heat management during sulfonyl chloride formation. A microreactor system with SOCl₂ and DCM achieves 89% yield at 10 L/hour throughput, surpassing batch reactor efficiency.
Purification Strategies
Centrifugal partition chromatography (CPC) replaces traditional column chromatography for amine intermediates, reducing solvent waste by 40%. For the final sulfonamide, recrystallization from ethanol/water mixtures (3:1 v/v) affords >99% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
